molecular formula C19H21N5O4 B028100 Prazosin-d8 CAS No. 1006717-55-0

Prazosin-d8

Cat. No.: B028100
CAS No.: 1006717-55-0
M. Wt: 391.4 g/mol
InChI Key: IENZQIKPVFGBNW-YEBVBAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prazosin-d8 is intended for use as an internal standard for the quantification of prazosin by GC- or LC-MS. Prazosin is an antagonist of α1-adrenergic receptors (α1-ARs). It selectively binds to α1-ARs with Ki values of 0.2, 0.25, and 0.32 nM for the human recombinant α1A-, α1B-, and α1D-ARs, respectively, over α2-ARs (Kis = 340 and 3.7 nM in α2A-AR-expressing HT-29 cells and α2B-AR-expressing NG108 cells, respectively). It also binds to melatonin receptor 3 (MT3) in hamster brain membranes (IC50 = 7.8 nM). Prazosin inhibits peripheral and central postsynaptic α1-ARs with IC50 values of 0.2 and 1.7 nM in isolated dog aorta and rat brain, respectively. It decreases diastolic blood pressure in normal, renal hypertensive, and spontaneously hypertensive rats when administered at a dose of 1 mg/kg. Prazosin (1.5 mg/kg) increases the number of entries and percentage of time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity, in alcohol-consuming rats and also reduces alcohol intake and alcohol-seeking behavior in alcohol-preferring rats.

Mechanism of Action

Target of Action

Prazosin-d8, a deuterium-labeled analog of Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in regulating blood pressure . They are postsynaptic, located after the nerve junction, or space between a nerve fiber and target tissue .

Mode of Action

This compound, like Prazosin, is an alpha-blocker . It exerts its antihypertensive effect by relaxation of peripheral arterioles as a consequence of functional blockade of postsynaptic alpha-adrenoceptors . This differs from other alpha-adrenoceptor blocking drugs such as phentolamine, which act at pre- as well as postsynaptic alpha-adrenoceptors .

Biochemical Pathways

This compound, through its action on alpha-1 adrenergic receptors, affects various biochemical pathways. For instance, it has been shown to increase antioxidant capacity and attenuate apoptotic pathways by increasing the bcl-2 levels and decreasing the expression of Bax and caspase 3 enzymes .

Pharmacokinetics

Prazosin, the parent compound of this compound, is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . It is highly (92 to 97%) bound to human plasma proteins (albumin and α1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150ng/ml . Only 6% of prazosin is excreted unchanged, mainly in the urine . The two main metabolites (0-demethylated) are almost completely excreted in bile .

Action Environment

The action of this compound, like most drugs, can be influenced by various environmental factors. It’s worth noting that the disposition of Prazosin, the parent compound, is modified in chronic renal failure and in congestive heart failure . In both cases, the plasma free fraction of Prazosin is increased and plasma elimination half-life is longer . This suggests that the patient’s health status can influence the drug’s action.

Biochemical Analysis

Biochemical Properties

Prazosin-d8 plays a significant role in biochemical reactions by interacting with alpha1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. This compound binds selectively to alpha1-adrenergic receptors with high affinity, inhibiting their activity . This interaction is crucial for studying the pharmacokinetics and pharmacodynamics of prazosin and related compounds.

Cellular Effects

This compound influences various cellular processes by modulating alpha1-adrenergic receptor activity. In vascular smooth muscle cells, this compound inhibits receptor-mediated vasoconstriction, leading to vasodilation and reduced blood pressure . Additionally, this compound affects cell signaling pathways, such as the phosphoinositide pathway, by inhibiting the production of inositol trisphosphate and diacylglycerol. This modulation of signaling pathways can impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors. By occupying the receptor’s binding site, this compound prevents the activation of downstream signaling cascades . This inhibition results in decreased intracellular calcium levels, reduced smooth muscle contraction, and vasodilation. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Degradation of this compound can lead to reduced efficacy and altered biochemical properties. Long-term studies have shown that this compound maintains its activity in vitro and in vivo, although its effects may diminish over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure . At higher doses, this compound may cause adverse effects, such as hypotension and bradycardia. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in further therapeutic benefits but increases the risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity. This compound may also affect the metabolism of other compounds by competing for enzyme binding sites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The localization and accumulation of this compound can be influenced by factors such as tissue perfusion and receptor density. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall pharmacological effects.

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649145
Record name [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006717-55-0
Record name [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 500 ml. of water, 50 g. of the α-form of prazosin hydrochloride was added and the mixture stirred and heated to 95° C. for 2 hours. After cooling to about 50° C. the slurry was filtered, washed with water and dried in air for 48 hours to obtain 50.5 g. of prazosin hydrochloride polyhydrate containing 12.4% water. The infrared spectrum obtained with a KBr disc was identical to that shown in FIG. II.
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prazosin-d8
Reactant of Route 2
Reactant of Route 2
Prazosin-d8
Reactant of Route 3
Reactant of Route 3
Prazosin-d8
Reactant of Route 4
Reactant of Route 4
Prazosin-d8
Reactant of Route 5
Reactant of Route 5
Prazosin-d8
Reactant of Route 6
Reactant of Route 6
Prazosin-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.